
In-Depth Technical Guide: The GSK8175 Binding
Site on the NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK8175

Cat. No.: B15563726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral

RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antiviral (DAA)

therapies. Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on NS5B are a key class

of these drugs, offering a mechanism of action distinct from active site-targeting nucleoside

analogs. This technical guide provides a comprehensive overview of the binding site and

interactions of GSK8175, a potent N-benzoxaborole benzofuran analog, with the HCV NS5B

polymerase.

GSK8175: A Potent Non-Nucleoside Inhibitor
GSK8175 (also known as GSK2878175) is a second-generation NNI developed by

GlaxoSmithKline. It is a sulfonamide-N-benzoxaborole analog designed for low in vivo

clearance and broad-spectrum activity against various HCV replicons[1]. Clinical studies have

demonstrated that GSK8175 monotherapy leads to a substantial reduction in HCV RNA levels

across multiple genotypes, highlighting its potential as a therapeutic agent[2].
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Crystallographic studies have revealed that GSK8175 binds to the Palm I allosteric site of the

NS5B polymerase. The co-crystal structure of GSK8175 (referred to as compound 49 in the

primary literature) in complex with the HCV NS5B protein from genotype 1a (with a Y316

mutation) has been deposited in the Protein Data Bank under the accession code 6MVO[1].

The binding of GSK8175 to the Palm I site is characterized by a unique network of interactions

that stabilize the inhibitor within the pocket. Key features of this binding include:

Boronate Complex Formation: A distinctive feature of GSK8175 is its benzoxaborole moiety.

The X-ray structure provides the first evidence of boronate complex formation within the

NS5B binding pocket[1].

Water-Mediated Interactions: The interaction between GSK8175 and the NS5B protein is

significantly mediated by an extensive network of ordered water molecules. This is a crucial

aspect of its binding mode[1].

Key Amino Acid Residues: While a detailed list of all interacting residues is best visualized

using the PDB data, the primary literature highlights interactions with Arg200[3]. The sulfonyl

oxygen of the inhibitor is positioned to form a hydrogen bond with this residue.

The following diagram illustrates the key components and interactions within the GSK8175
binding site on the NS5B polymerase.
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Caption: GSK8175 binding interactions within the NS5B Palm I site.
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Quantitative Binding and Activity Data
GSK8175 demonstrates potent antiviral activity against various HCV genotypes and common

polymorphic variants. The following table summarizes the available quantitative data for

GSK8175 (compound 49) from in vitro replicon assays.

HCV Replicon Assay Type EC50 (nM)
Standard Deviation
(log units)

Genotype 1a (Wild-

Type)

Transiently

Transfected
1.8 0.23

Genotype 1b (Wild-

Type)
Stable Replicon 0.9 0.21

Genotype 1a (C316Y)
Transiently

Transfected
2.5 0.20

Genotype 1b (C316N) Stable Replicon 1.1 0.24

Data sourced from Chong et al., J Med Chem, 2019.[3]

Resistance Profile
The development of resistance is a critical consideration for all antiviral therapies. While a

specific resistance profile for GSK8175 from clinical trials is not extensively detailed in the

public domain, mutations in the palm region of the NS5B polymerase are known to confer

resistance to this class of inhibitors. The C316Y and C316N polymorphisms, for which

GSK8175 retains high potency, are clinically relevant. Further studies are needed to fully

characterize the resistance landscape for GSK8175.

Experimental Protocols
X-ray Crystallography of GSK8175-NS5B Complex (PDB:
6MVO)
A detailed, step-by-step protocol for the crystallization and structure determination of the

GSK8175-NS5B complex is proprietary to the discovering entity. However, a general workflow
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for such an experiment is outlined below.

1. Expression & Purification
of NS5B Polymerase

2. Co-crystallization of NS5B
with GSK8175

3. High-Throughput
Crystal Screening

4. X-ray Diffraction
Data Collection

5. Structure Solution
& Refinement

6. Model Validation
& Deposition (PDB)
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Caption: General workflow for X-ray crystallography of a protein-ligand complex.

Brief Methodology:

Protein Expression and Purification: The HCV NS5B polymerase (genotype 1a, with a Y316

mutation) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using

chromatographic techniques[4][5].
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Co-crystallization: The purified NS5B protein is incubated with an excess of GSK8175 to

form the protein-inhibitor complex. This complex is then subjected to crystallization trials.

Crystal Screening: Crystallization conditions are screened using vapor diffusion (hanging or

sitting drop) or microbatch methods, varying parameters such as precipitant, pH, and

temperature[4].

Data Collection: Diffraction-quality crystals are cryo-cooled and subjected to a high-intensity

X-ray beam at a synchrotron source. Diffraction data is collected on a detector.

Structure Solution and Refinement: The diffraction data is processed to solve the phase

problem and generate an initial electron density map. The molecular model of the NS5B-

GSK8175 complex is built into the density and refined to improve the fit to the experimental

data.

Validation and Deposition: The final model is validated for geometric and stereochemical

quality and deposited in the Protein Data Bank (PDB ID: 6MVO)[1].

HCV Replicon Assay
The antiviral activity of GSK8175 is typically determined using HCV subgenomic replicon

assays in human hepatoma cell lines (e.g., Huh-7). These replicons contain the HCV

nonstructural proteins necessary for RNA replication and a reporter gene (e.g., luciferase) for

quantification.
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1. Seed Huh-7 cells containing
HCV replicon

2. Add serial dilutions
of GSK8175

3. Incubate for a defined
period (e.g., 72h)

4. Lyse cells and measure
reporter activity (e.g., Luciferase)

5. Determine EC50 value
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Caption: Workflow for an HCV subgenomic replicon assay.

Brief Methodology:

Cell Culture: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1a or

1b) are cultured under standard conditions. For transient assays, cells are transfected with

replicon RNA[6][7].

Compound Treatment: Cells are treated with a serial dilution of GSK8175.

Incubation: The treated cells are incubated for a period that allows for multiple rounds of

replicon replication (typically 48-72 hours).

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter

enzyme (e.g., luciferase) is measured. This activity is proportional to the level of HCV RNA
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replication.

Data Analysis: The reporter activity is plotted against the concentration of GSK8175, and the

50% effective concentration (EC50) is calculated.

Conclusion
GSK8175 is a potent, pan-genotypic non-nucleoside inhibitor of the HCV NS5B polymerase

that binds to the Palm I allosteric site. Its unique binding mode, involving a boronate complex

and an extensive network of water molecules, provides a strong foundation for its antiviral

activity. The quantitative data presented in this guide, along with the detailed experimental

workflows, offer valuable insights for researchers and drug developers working on novel anti-

HCV therapies. Further investigation into the resistance profile of GSK8175 will be crucial for

its potential clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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